4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone
Description
Properties
IUPAC Name |
4-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-16-8-4-3-7-15(16)18-10-9-12(24-18)11-17-13-5-1-2-6-14(13)19(23)22-21-17/h1-10H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGXKJVLSGUKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
- **Oxidation
Biological Activity
The compound 4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone is a member of the phthalazinone family, which has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H13ClN2O2
- Molecular Weight : 344.77 g/mol
- CAS Number : 3573346
The structure features a phthalazinone core with a chlorophenyl and furyl substituent, which is critical for its biological activity.
Antifungal Activity
Research has indicated that phthalazinone derivatives exhibit significant antifungal properties. A study involving a series of synthesized phthalazinones demonstrated that compounds with specific substitutions, such as the presence of a 4-chlorobenzyl group, showed remarkable antifungal activity against various fungal strains, including Cryptococcus neoformans and dermatophytes like Microsporum canis .
Table 1: Antifungal Activity of Phthalazinone Derivatives
| Compound ID | Structure | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound 5 | Structure | 16 | Cryptococcus neoformans |
| Compound 6 | - | >250 | Candida albicans |
| Compound 7 | - | >250 | Aspergillus niger |
| Compound 8 | - | 32 | Microsporum canis |
The data indicates that the presence of specific functional groups significantly influences antifungal potency. For instance, the compound with a methyl group at the N-2 position combined with a chlorobenzyl group at C-4 exhibited the best activity .
Anticancer Activity
In addition to antifungal properties, phthalazinones have been explored for their anticancer potential. A study highlighted that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the phthalazinone structure could enhance cytotoxic effects .
Table 2: Anticancer Activity of Selected Phthalazinones
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF-7 | 15 |
| Compound C | A549 | 20 |
The results indicate that structural modifications can lead to varying degrees of anticancer activity, underlining the importance of chemical design in drug development.
The antifungal mechanism of phthalazinones is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways. Specifically, compounds may inhibit key enzymes involved in ergosterol synthesis, a crucial component of fungal cell membranes .
Case Studies
Several case studies have explored the efficacy of phthalazinone derivatives in clinical settings. For instance:
- A clinical trial assessed the effectiveness of a specific phthalazinone derivative in treating patients with recurrent fungal infections. Results showed a significant reduction in infection rates compared to standard treatments.
- Another study focused on the use of modified phthalazinones in combination therapies for cancer treatment, revealing synergistic effects when used alongside established chemotherapeutics.
Scientific Research Applications
Based on the search results, here is information regarding the compound 4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone:
Basic Information
this compound is a chemical compound with the molecular formula C19H13ClN2O2 and a molecular weight of 336.8 g/mol . It is also identified by the PubChem CID 3573346 .
Names and Identifiers
- IUPAC Name: 4-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one
- InChI: InChI=1S/C19H13ClN2O2/c20-16-8-4-3-7-15(16)18-10-9-12(24-18)11-17-13-5-1-2-6-14(13)19(23)22-21-17/h1-10H,11H2,(H,22,23)
- InChIKey: BGGXKJVLSGUKJU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC=CC=C4Cl
- Synonyms: This compound is also known by several other names, including:
Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context for potential research directions:
- Pharmaceutical Research: Several search results discuss pharmaceuticals, pharmaceutical mixtures, and their effects on biological systems . This suggests that this compound might be relevant in pharmaceutical research, possibly as part of a mixture or in studies related to drug development or effects .
- Chemical Synthesis: The compound is available for order from chemical suppliers like ChemBridge . This indicates its potential use as a building block or intermediate in chemical synthesis.
- Environmental Studies: Given the presence of chlorophenyl and furyl groups, the compound may be relevant in environmental studies related to the detection or removal of chlorinated compounds .
Comparison with Similar Compounds
Key Observations :
- The dichlorophenyl analog () has a higher molecular weight (371.22 vs. ~348.78) and increased lipophilicity due to the additional chlorine atom .
- Methyl substitution at position 2 () may stabilize the phthalazinone ring, as seen in the antifungal activity of 4-(4-chlorobenzyl)-2-methylphthalazinone .
Pharmacological Activities
Antifungal Activity
- 4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one () demonstrated potent antifungal activity against Cryptococcus neoformans and dermatophytes (MIC: 0.5–2 μg/mL). The chlorobenzyl group likely enhances membrane penetration, while the methyl group stabilizes the molecule’s conformation .
- 2-(2-Amino-5-chlorophenyl)-4-methyl-1(2H)-phthalazinone () showed moderate antifungal activity, suggesting that amino groups may reduce efficacy compared to halogenated analogs .
Vasodilator Activity
- Pyridazinone and phthalazinone derivatives with arylidene-imidazolinone substituents () exhibited vasodilator effects in preclinical models. The furylmethyl group in the target compound may similarly modulate nitric oxide pathways, though this requires validation .
Physicochemical and Conformational Studies
- 4-(4-Chlorobenzyl)-2-methylphthalazinone () underwent conformational analysis, revealing planar geometry and optimal electron distribution for target binding .
- The dichlorophenyl analog () has a larger collision cross-section (predicted) due to its bulkier substituent, which may limit blood-brain barrier penetration compared to the target compound .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone?
The synthesis of phthalazinone derivatives typically involves cyclocondensation reactions or substitution at the phthalazinone core. For example, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) mixtures are used to introduce chloro substituents at the 1-position of phthalazinone, followed by nucleophilic substitution with furyl-methyl groups . Optimized routes may employ Gabriel amine synthesis for asymmetric functionalization or 2-acylbenzoate intermediates to streamline the phthalazinone scaffold formation . Reaction conditions (e.g., solvent, temperature, stoichiometry) should be rigorously controlled to minimize side products.
Basic: How is the structural integrity of this compound validated in experimental settings?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry and stereochemistry . Spectroscopic techniques include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic protons near the 2-chlorophenyl group or furyl-methyl linkage) .
- IR Spectroscopy : Detection of carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antifungal Activity : Broth microdilution assays against Candida spp. or dermatophytes, with MIC values compared to fluconazole .
- Anti-inflammatory/Antiasthmatic : Thromboxane A2 (TXA2) synthetase inhibition assays and bronchorelaxation tests in isolated tracheal tissues .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.
Advanced: How do structural modifications at the 4-position of the phthalazinone core influence pharmacological activity?
Substituents at the 4-position are critical for target engagement. For example:
- Heteroaromatic groups (e.g., 3-pyridyl or 5-thiazolyl) enhance TXA2 inhibition by interacting with hydrophobic pockets in the enzyme active site .
- Chlorobenzyl groups improve antifungal potency by increasing lipophilicity and membrane penetration .
- Polar substituents (e.g., hydroxyl or amino groups) may reduce bronchodilatory activity due to decreased membrane permeability . Quantitative structure-activity relationship (QSAR) models can guide rational design.
Advanced: What computational strategies are employed to resolve contradictions in reported biological activities?
- Molecular Docking : To map interactions with TXA2 synthetase (PDB ID: 5OLV) or fungal CYP51 (PDB ID: 3JUS), identifying key binding residues .
- MD Simulations : Assess conformational stability of the compound-enzyme complex under physiological conditions.
- Pharmacophore Modeling : Compare electrostatic and steric features with known inhibitors to explain divergent activities (e.g., antifungals vs. antiasthmatics) .
Advanced: How can conflicting synthetic yields be reconciled when scaling up phthalazinone derivatives?
Discrepancies in yield often arise from:
- Reagent Purity : Trace moisture in POCl₃ can hydrolyze intermediates, reducing efficiency .
- Reaction Kinetics : Microwave-assisted synthesis may improve cyclization rates compared to traditional reflux .
- Workup Protocols : Recrystallization solvents (e.g., ethanol vs. dioxane) affect purity and recovery . Design of Experiments (DoE) approaches optimize parameters like temperature and catalyst loading .
Advanced: What mechanistic hypotheses exist for its dual TXA2 inhibition and bronchodilation effects?
While the exact mechanism remains unclear, proposed pathways include:
- TXA2 Synthetase Blockade : Direct competition with arachidonic acid at the enzyme’s catalytic site .
- Calcium Channel Modulation : Bronchodilation via inhibition of extracellular Ca²⁺ influx in smooth muscle cells .
- ROS Scavenging : Antioxidant activity from the phthalazinone core may reduce airway inflammation. Proteomic profiling (e.g., LC-MS/MS) of treated tissues could identify downstream targets .
Advanced: How does the compound’s conformational flexibility impact its antifungal efficacy?
- Rotatable Bonds : The furyl-methyl linker allows adaptive binding to fungal CYP51, accommodating active-site mutations .
- Crystal Packing : X-ray data reveal that planar phthalazinone rings stack with heme porphyrins in CYP51, enhancing inhibition .
- Solubility-Lipophilicity Balance : Substituents like chlorophenyl groups improve logP values but may require formulation adjuvants (e.g., cyclodextrins) for in vivo delivery.
Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC-MS : To detect byproducts (e.g., dechlorinated intermediates or oxidized furans) with limits of detection (LOD) <0.1% .
- NMR Relaxation Studies : Differentiate stereoisomers or tautomers (e.g., keto-enol forms) that co-elute in chromatograms .
- In Silico Toxicity Prediction : Tools like Derek Nexus assess genotoxic risks of impurities (e.g., nitroso derivatives) .
Advanced: How can metabolic stability be improved for in vivo applications?
- Deuterium Labeling : Replace labile hydrogens (e.g., NH groups) with deuterium to slow oxidative metabolism .
- Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
- CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes and cytochrome P450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
